molecular formula C23H34Cl2N2O5S B1210731 Mésylate de spiradoline CAS No. 87173-97-5

Mésylate de spiradoline

Numéro de catalogue B1210731
Numéro CAS: 87173-97-5
Poids moléculaire: 521.5 g/mol
Clé InChI: FHEZDPDAYTVKKG-JLBKCEDKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Applications De Recherche Scientifique

  • Mécanisme D'action

    • Spiradoline mesylate’s effects are mediated through the kappa opioid receptor (KOR) .
    • It modulates molecular targets and pathways involved in pain perception, diuresis, and other functions.
  • Safety and Hazards

    Although Spiradoline had promising effects in animal tests of analgesia and a reasonably good safety profile in preliminary studies, it did not replace morphine as an analgesic . The available clinical data suggest that Spiradoline produces disturbing adverse effects such as diuresis, sedation, and dysphoria at doses lower than those needed for analgesic effects .

    Orientations Futures

    Future development of Spiradoline-like analgesic compounds should preferably focus on reducing unwanted effects on the central nervous system . Spiradoline, which is currently commercially available for preclinical research, might prove useful in some psychiatric conditions and possibly as a neuroprotective agent .

    Analyse Biochimique

    Biochemical Properties

    Spiradoline mesylate interacts primarily with kappa-opioid receptors, which are a type of G-protein-coupled receptor. These receptors are involved in modulating pain, mood, and stress responses. Spiradoline mesylate binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that result in analgesic effects . Additionally, spiradoline mesylate has been shown to inhibit the release of dopamine in the brain, which contributes to its effects on mood and behavior .

    Cellular Effects

    Spiradoline mesylate exerts significant effects on various types of cells, particularly neurons. In neuronal cells, spiradoline mesylate decreases the release of dopamine, which affects locomotor activity and analgesia . This compound also influences cell signaling pathways by activating kappa-opioid receptors, leading to changes in gene expression and cellular metabolism . In animal models, spiradoline mesylate has been observed to reduce blood pressure and heart rate, indicating its impact on cardiovascular cells .

    Molecular Mechanism

    The mechanism of action of spiradoline mesylate involves its binding to kappa-opioid receptors, which are predominantly located in the central nervous system. Upon binding, spiradoline mesylate activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in the levels of cyclic adenosine monophosphate (cAMP) . This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and sedative effects . Spiradoline mesylate also affects gene expression by influencing transcription factors and other regulatory proteins .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of spiradoline mesylate have been shown to vary over time. Preclinical studies indicate that spiradoline mesylate has a short duration of action, with peak effects occurring approximately 30 minutes after administration . The compound is relatively stable, but its effects diminish over time due to metabolic degradation . Long-term studies have demonstrated that repeated administration of spiradoline mesylate can lead to tolerance, necessitating higher doses to achieve the same effects .

    Dosage Effects in Animal Models

    The effects of spiradoline mesylate in animal models are dose-dependent. At low doses, spiradoline mesylate produces analgesic effects without significant adverse reactions . At higher doses, the compound can cause sedation, diuresis, and dysphoria . In some cases, high doses of spiradoline mesylate have been associated with neuroprotective effects in models of ischemia . The therapeutic window for spiradoline mesylate is relatively narrow, and careful dosing is required to balance efficacy and safety .

    Metabolic Pathways

    Spiradoline mesylate is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The major metabolic pathways involve hydroxylation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine . The compound does not appear to have any significant active metabolites, and its pharmacokinetic profile is characterized by rapid clearance from the body .

    Transport and Distribution

    Within cells and tissues, spiradoline mesylate is transported and distributed via passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . Spiradoline mesylate is also distributed to peripheral tissues, where it can interact with kappa-opioid receptors in various organs . The distribution of spiradoline mesylate is influenced by its lipophilicity and binding to plasma proteins .

    Subcellular Localization

    Spiradoline mesylate is primarily localized in the cytoplasm and plasma membrane of cells, where it interacts with kappa-opioid receptors . The compound does not appear to undergo significant subcellular compartmentalization, and its activity is largely confined to the sites of receptor binding . Post-translational modifications of kappa-opioid receptors, such as phosphorylation, can influence the binding affinity and efficacy of spiradoline mesylate .

    Méthodes De Préparation

    • Unfortunately, specific synthetic routes and industrial production methods for Spiradoline mesylate are not widely documented in the available literature.
  • Analyse Des Réactions Chimiques

    • Spiradoline mesylate undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported.
    • The major products formed from these reactions remain unspecified.
  • Comparaison Avec Des Composés Similaires

    Propriétés

    IUPAC Name

    2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHEZDPDAYTVKKG-JLBKCEDKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H34Cl2N2O5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID701007385
    Record name Spiradoline mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701007385
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    521.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    87173-97-5
    Record name Spiradoline mesylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=87173-97-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Spiradoline mesylate [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Spiradoline mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701007385
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SPIRADOLINE MESYLATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Spiradoline mesylate
    Reactant of Route 2
    Reactant of Route 2
    Spiradoline mesylate
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    Spiradoline mesylate
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    Spiradoline mesylate
    Reactant of Route 5
    Reactant of Route 5
    Spiradoline mesylate
    Reactant of Route 6
    Reactant of Route 6
    Spiradoline mesylate

    Q & A

    Q1: What is the primary mechanism of action of spiradoline mesylate?

    A: Spiradoline mesylate acts as a selective kappa-opioid receptor agonist. [, , ] This means it binds with high affinity to kappa-opioid receptors, primarily located in the brain and spinal cord, triggering a cascade of intracellular events. [, , ] You can find more information on the specifics of these studies at .

    Q2: How does spiradoline mesylate affect dopamine levels in the brain?

    A: Studies indicate that spiradoline mesylate can decrease dopamine release in specific brain regions, particularly the nucleus accumbens. [, ] This effect is thought to be a direct result of kappa-opioid receptor activation and may contribute to some of its observed behavioral effects. [, , ]

    Q3: What are the potential neuroprotective properties of spiradoline mesylate?

    A: Research suggests that spiradoline mesylate may offer neuroprotection against ischemic damage. In animal models of stroke, specifically gerbils subjected to cerebral ischemia, pretreatment with spiradoline mesylate significantly reduced neuronal death in the hippocampus, a brain region highly susceptible to ischemic injury. [, , ]

    Q4: What cardiovascular effects have been observed with spiradoline mesylate?

    A: Spiradoline mesylate has been shown to reduce blood pressure and heart rate in animal models. [, , ] These effects are thought to be mediated through kappa-opioid receptors located within the central nervous system, specifically the hippocampus. [] Notably, these effects appear to be consistent in both normotensive and hypertensive animal models. []

    Q5: Does the structure of spiradoline mesylate degrade in aqueous solutions?

    A: Research indicates that spiradoline mesylate can degrade in aqueous solutions, especially under elevated temperatures and in the presence of oxygen. [] One identified degradation product involves the formation of an imidazolidine ring within the molecule. []

    Q6: How does spiradoline mesylate interact with mu-opioid receptors?

    A: In contrast to its potent activation of kappa-opioid receptors, spiradoline mesylate demonstrates negligible interaction with mu-opioid receptors. [, ] This selectivity is a key feature differentiating it from other opioid agonists like morphine. []

    Q7: What is the impact of spiradoline mesylate on norepinephrine release?

    A: Studies have shown that spiradoline mesylate can inhibit the release of norepinephrine, a neurotransmitter involved in various physiological processes, including the regulation of blood pressure and pupil diameter. [] This effect is believed to be mediated through the activation of kappa-opioid receptors. []

    Q8: How does spiradoline mesylate affect cAMP levels?

    A: Research suggests that spiradoline mesylate can suppress cAMP (cyclic adenosine monophosphate) accumulation, a crucial signaling molecule involved in various cellular processes. [] This effect is likely linked to its interaction with kappa-opioid receptors and downstream signaling pathways. []

    Q9: Does tolerance develop to the effects of spiradoline mesylate?

    A: Studies investigating the chronic administration of spiradoline mesylate revealed persistent reductions in dopamine release without evidence of tolerance development. [] This suggests that sustained therapeutic effects might be achievable with continuous treatment. []

    Q10: What are the limitations of spiradoline mesylate for clinical use?

    A: Despite promising preclinical findings, clinical development of spiradoline mesylate as a therapeutic agent has been hindered by its side effect profile. These undesirable effects, including diuresis, sedation, and dysphoria, occur at doses lower than those required for analgesia, limiting its therapeutic window and potential clinical applications. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.